Product packaging for Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate(Cat. No.:CAS No. 93951-16-7)

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Cat. No.: B1623194
CAS No.: 93951-16-7
M. Wt: 257.63 g/mol
InChI Key: ILPBPWRYTWVDGD-UHFFFAOYSA-N
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Description

Significance of Aryl Chlorocarbonyl Compounds as Synthetic Intermediates

Aryl chlorocarbonyl compounds, also known as aroyl chlorides, are highly reactive derivatives of carboxylic acids. The presence of the electron-withdrawing carbonyl group and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. orgsyn.org This reactivity is fundamental to the formation of a wide array of functional groups, including esters, amides, and ketones. The palladium-catalyzed chlorocarbonylation of aryl halides is a modern method for synthesizing these valuable intermediates, avoiding the use of toxic carbon monoxide gas. amiorganics.com This highlights the ongoing efforts to develop safer and more efficient synthetic routes to compounds like Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate.

The chlorocarbonyl group in this compound is the primary site for derivatization, allowing for the introduction of various substituents through acylation reactions. This functionality is critical for building molecular complexity and is a cornerstone of its utility as a synthetic intermediate.

Role of Nitroaromatic Systems in Chemical Reactivity and Synthetic Strategies

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. chemspider.com Its presence deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. chemspider.com

In the context of this compound, the nitro group's strong electron-withdrawing nature enhances the electrophilicity of the chlorocarbonyl group, making it even more reactive towards nucleophiles. Furthermore, the nitro group itself can be a versatile functional handle. It can be readily reduced to an amino group (NH₂), which is a key transformation in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. nih.gov This reduction opens up a plethora of further synthetic modifications, such as diazotization and subsequent coupling reactions.

Overview of Ester-Functionalized Benzoate (B1203000) Scaffolds in Target Molecule Synthesis

Ester-functionalized benzoates are common structural motifs in a wide range of organic molecules, including natural products and synthetic compounds with valuable properties. The ester group can serve multiple purposes; it can act as a protecting group for a carboxylic acid, influence the solubility and electronic properties of a molecule, and be a precursor for other functional groups. google.com For instance, the introduction of an ester group to arene moieties has been shown to enhance the photoluminescence of compounds. google.com

In this compound, the ethyl ester group provides a stable and relatively unreactive handle under conditions where the more reactive chlorocarbonyl group is being modified. However, the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another site for chemical modification later in a synthetic sequence. This differential reactivity is a key aspect of its utility in multi-step syntheses.

Contextualizing this compound within Chemical Synthesis Research

This compound is a precursor to Ethyl 3-carboxy-5-nitrobenzoate, an important intermediate in the preparation of iodinated X-ray contrast media such as iotalamic acid, ioxitalamic acid, and ioxilan. These contrast agents are crucial diagnostic tools in medicine. The synthesis of these agents often involves the amidation of the chlorocarbonyl group, followed by further transformations of the nitro group and the aromatic ring.

While direct applications in blockbuster drugs are not prominently documented, the structural motifs present in this compound are found in various pharmaceutical intermediates. For example, nitrobenzoate derivatives are key intermediates in the synthesis of drugs like Eltrombopag and Betrixaban. This underscores the importance of this class of compounds in medicinal chemistry and drug discovery. The strategic placement of the three functional groups in this compound makes it a valuable building block for creating diverse molecular architectures with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO5 B1623194 Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS No. 93951-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93951-16-7

Molecular Formula

C10H8ClNO5

Molecular Weight

257.63 g/mol

IUPAC Name

ethyl 3-carbonochloridoyl-5-nitrobenzoate

InChI

InChI=1S/C10H8ClNO5/c1-2-17-10(14)7-3-6(9(11)13)4-8(5-7)12(15)16/h3-5H,2H2,1H3

InChI Key

ILPBPWRYTWVDGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Other CAS No.

93951-16-7

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Chlorocarbonyl 5 Nitrobenzoate

Established Synthetic Pathways to Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Nitration of Benzoic Acid Derivatives as a Precursor Step

The journey towards the target molecule frequently commences with the nitration of a benzoic acid derivative. In electrophilic aromatic substitution reactions, the carboxylic acid group (-COOH) is deactivating and directs incoming electrophiles to the meta position. vedantu.com Consequently, the nitration of benzoic acid with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) primarily produces m-nitrobenzoic acid. vedantu.comquora.com

For a 1,3,5-trisubstituted product like this compound, a more direct precursor is 5-nitroisophthalic acid. This key intermediate is typically prepared by the nitration of isophthalic acid (benzene-1,3-dicarboxylic acid). Both carboxylic acid groups direct the electrophilic nitration to the C-5 position, which is meta to both, leading to the desired 5-nitroisophthalic acid. While this route is efficient, other methods, such as the nitration of benzotrichloride (B165768) followed by hydrolysis, can also furnish m-nitrobenzoic acid derivatives. orgsyn.org

Introduction of the Chlorocarbonyl Group via Carboxylic Acid Functionalization

The conversion of a carboxylic acid to a highly reactive acyl chloride (chlorocarbonyl) group is a pivotal step in the synthesis. Acyl chlorides serve as versatile intermediates, readily undergoing nucleophilic acyl substitution to form a wide array of derivatives such as esters and amides. rsc.orgmasterorganicchemistry.comyoutube.com

Thionyl chloride (SOCl₂) is a premier reagent for the transformation of carboxylic acids into acyl chlorides. rsc.orgmasterorganicchemistry.com Its popularity stems from the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases. masterorganicchemistry.comyoutube.com Their escape from the reaction mixture drives the equilibrium towards the formation of the acyl chloride, often resulting in high yields. youtube.com The mechanism involves an initial attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride, leading to a reactive intermediate that subsequently collapses to the final product. youtube.com

Table 1: Common Reagents for Acyl Chloride Synthesis from Carboxylic Acids

Reagent Chemical Formula Byproducts
Thionyl Chloride SOCl₂ SO₂, HCl masterorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl researchgate.net
Phosphorus Pentachloride PCl₅ POCl₃, HCl jcsp.org.pk

Esterification Techniques for Ethyl Benzoate (B1203000) Moiety Formation

The incorporation of the ethyl ester functional group is another cornerstone of the synthetic sequence. This is generally accomplished by the esterification of a carboxylic acid precursor. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or hydrogen chloride. truman.edugoogle.com

In the specific synthesis of the title compound, a selective mono-esterification of the precursor, 5-nitroisophthalic acid, is required to form Ethyl 3-carboxy-5-nitrobenzoate. nih.gov This can be achieved by dissolving 5-nitroisophthalic acid in an ethanolic solution containing an acid catalyst and carefully controlling the reaction time and temperature to favor the formation of the monoester over the diester. nih.gov The resulting intermediate is then isolated and purified, often by recrystallization. truman.edunih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is a well-defined, stepwise process starting from the key precursor 5-nitroisophthalic acid . This approach allows for the differential functionalization of the two carboxylic acid groups.

The established synthetic route is outlined below:

Selective Mono-esterification: The process begins with the selective esterification of one of the two carboxyl groups of 5-nitroisophthalic acid. Treatment with ethanol and an acid catalyst under controlled conditions yields the crucial intermediate, Ethyl 3-carboxy-5-nitrobenzoate . nih.gov This step transforms one of the carboxylic acid groups into an ethyl ester while leaving the other intact for the subsequent reaction.

Acyl Chloride Formation: The second and final step involves the conversion of the remaining free carboxylic acid group in Ethyl 3-carboxy-5-nitrobenzoate into an acyl chloride. This is accomplished by reacting the intermediate with thionyl chloride, typically catalyzed by DMF, to produce the final product, This compound . masterorganicchemistry.comjcsp.org.pk

Table 2: Overview of the Synthetic Pathway

Step Starting Material Key Reagents Intermediate/Product Key Transformation
1 5-Nitroisophthalic acid Ethanol, Acid Catalyst (e.g., HCl) Ethyl 3-carboxy-5-nitrobenzoate nih.gov Selective mono-esterification of a dicarboxylic acid

This sequential approach highlights a classic strategy in organic synthesis where the reactivity of functional groups is carefully managed to build a complex molecule from a simpler, symmetrical precursor.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula Functional Groups
This compound C₁₀H₈ClNO₅ Acyl Chloride, Ester, Nitro
5-Nitroisophthalic acid C₈H₅NO₆ Dicarboxylic Acid, Nitro
Ethyl 3-carboxy-5-nitrobenzoate C₁₀H₉NO₆ Carboxylic Acid, Ester, Nitro
Benzoic acid C₇H₆O₂ Carboxylic Acid
m-Nitrobenzoic acid C₇H₅NO₄ Carboxylic Acid, Nitro
Isophthalic acid C₈H₆O₄ Dicarboxylic Acid
Thionyl chloride SOCl₂ Inorganic Acyl Chloride
N,N-Dimethylformamide (DMF) C₃H₇NO Amide
Ethanol C₂H₆O Alcohol
Sulfuric acid H₂SO₄ Strong Acid
Hydrogen chloride HCl Strong Acid
Sulfur dioxide SO₂ Gas
Oxalyl Chloride C₂Cl₂O₂ Diacyl Chloride
Phosphorus Pentachloride PCl₅ Inorganic Chloride

Synthesis of Nitrobenzoic Acid Esters as Building Blocks

The synthesis of nitrobenzoic acid esters is a fundamental step in the production of various more complex molecules, including this compound. These esters are typically prepared through the esterification of the corresponding nitrobenzoic acid.

One common method for synthesizing nitrobenzoic acid esters is the Fischer-Speier esterification. This reaction involves treating the nitrobenzoic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. For instance, the nitration of methyl benzoate followed by hydrolysis yields m-nitrobenzoic acid, which can then be esterified. orgsyn.orgyoutube.com This indirect route is often preferred over the direct nitration of benzoic acid because it produces a higher yield of the meta isomer and simplifies the purification process by avoiding the formation of significant amounts of ortho and para isomers. orgsyn.orgyoutube.com

Another approach involves the use of different catalysts to drive the esterification. For example, silicon tetrachloride has been used as a catalyst for the esterification of p-nitrobenzoic acid with ethanol, resulting in a high yield of the corresponding ethyl ester. google.com The process involves boiling the reactants in the presence of the catalyst, followed by extraction and purification. google.com Microwave heating, in conjunction with expandable graphite (B72142) as a catalyst, has also been explored for the synthesis of ethyl benzoate, demonstrating a method that can shorten reaction times and improve yields. cibtech.org

The choice of starting material and reaction conditions can be tailored to produce specific isomers. For example, the synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate starts from ethyl-5-chloro-2-nitrobenzoate and 2,4,5-trichlorophenol (B144370) in the presence of sodium hydride and dimethylacetamide. Similarly, ethyl 3-bromo-5-nitrobenzoate can be synthesized from 3-bromo-5-nitrobenzoic acid and ethanol using thionyl chloride. chemicalbook.com

Table 1: Examples of Nitrobenzoic Acid Ester Synthesis

ProductStarting MaterialsCatalyst/ReagentKey ConditionsYieldReference
Ethyl p-nitrobenzoatep-Nitrobenzoic acid, EthanolSilicon tetrachlorideBoiling, 4 hours98% google.com
Ethyl 3-bromo-5-nitrobenzoate3-Bromo-5-nitrobenzoic acid, EthanolThionyl chlorideStirring at 80°C for 4 hours99% chemicalbook.com
Ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoateEthyl-5-chloro-2-nitrobenzoate, 2,4,5-TrichlorophenolSodium hydrideHeating at 160°C for 10 hours in dimethylacetamideNot specified
Ethyl benzoateBenzoic acid, EthanolExpandable graphiteMicrowave heating at 85°C for 1.5 hours80.1% cibtech.org

Routes to 3-(Chlorocarbonyl)-5-nitrobenzoic Acid

The conversion of a nitrobenzoic acid to its corresponding acid chloride is a critical step in the synthesis of the target compound. 3-(Chlorocarbonyl)-5-nitrobenzoic acid is a key intermediate that can be subsequently esterified to yield this compound.

A common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. For instance, in the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate, the corresponding carboxylic acid is treated with thionyl chloride at elevated temperatures to form the acid chloride before esterification with ethanol. google.com

The synthesis of related compounds provides insight into the methodologies that can be applied. For example, 3-nitro-4-chloro-5-chlorosulfonylbenzoic acid is prepared by nitrating 3-chlorosulfonyl-4-chlorobenzoic acid with a mixture of concentrated sulfuric acid and nitric acid. This demonstrates the feasibility of introducing a nitro group onto a pre-existing chlorinated benzoic acid derivative.

The direct synthesis of related nitrobenzoic acids, such as 3-chloro-5-nitrobenzoic acid, is also relevant. chemimpex.comnih.gov This compound serves as a precursor for various pharmaceuticals and agrochemicals. chemimpex.com Its synthesis often involves the nitration of a chlorinated benzoic acid. For example, 2-chloro-5-nitro-benzoic acid can be prepared by dissolving ortho-chloro-benzoic acid in concentrated sulfuric acid and adding solid potassium nitrate (B79036). google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, reaction time, catalyst choice and concentration, and the molar ratio of reactants.

In the synthesis of ethyl p-nitrobenzoate, the molar ratio of p-nitrobenzoic acid to ethanol and the amount of silicon tetrachloride catalyst were optimized to achieve a high yield. google.com Specifically, a molar ratio of (0.1-0.2):1 of silicon tetrachloride to p-nitrobenzoic acid was found to be effective. google.com

For the Fischer-Speier esterification, the concentration of the acid catalyst and the reaction temperature are critical. In the saponification of methyl m-nitrobenzoate, it was found that using a specific concentration of sodium hydroxide (B78521) and avoiding prolonged boiling were essential to prevent the formation of colored by-products and ensure complete reaction. orgsyn.org

Microwave-assisted synthesis has emerged as a technique to enhance reaction rates and yields. In the synthesis of ethyl benzoate, optimizing the microwave power, reaction temperature, and the amount of expandable graphite catalyst led to a significant reduction in reaction time and a high yield of 80.1%. cibtech.org The optimal conditions were found to be a reaction temperature of 85°C and a microwave power of 135 W. cibtech.org

The choice of solvent can also play a significant role. In the synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate, dry dimethylacetamide was used as the solvent. The purification method is also critical for obtaining a high-purity product. Column chromatography is often employed to separate the desired product from unreacted starting materials and by-products. chemicalbook.com

Table 2: Optimization Parameters in Nitrobenzoate Synthesis

ReactionOptimized ParameterConditionEffect on Yield/ReactionReference
Esterification of p-nitrobenzoic acidCatalyst Molar Ratio (SiCl₄:Acid)0.1-0.2 : 1Improved yield google.com
Saponification of methyl m-nitrobenzoateNaOH ConcentrationSpecific concentration recommendedPrevents unsatisfactory results orgsyn.org
Saponification of methyl m-nitrobenzoateBoiling TimeMinimizedAvoids colored by-products orgsyn.org
Microwave synthesis of ethyl benzoateTemperature85°COptimized yield cibtech.org
Microwave synthesis of ethyl benzoateMicrowave Power135 WAchieved 80.1% yield in 1.5 hours cibtech.org

Alternative or Novel Synthetic Approaches to Analogous Chlorocarbonyl Nitrobenzoates

Research into the synthesis of analogous compounds can provide valuable insights into alternative and potentially more efficient routes to chlorocarbonyl nitrobenzoates.

One alternative approach is the oxidation of benzylic ketones. For example, p-nitrobenzoic acid and other benzoic acids have been synthesized from benzyl (B1604629) and methyl ketones using cerium(IV) ammonium (B1175870) nitrate in acetic acid. researchgate.net This method offers a practical route for the synthesis of 4-nitrobenzoic acid. researchgate.net

The direct oxidation of aryl alkyl alcohols to carboxylic acids using N-heterocyclic carbene-catalyzed aerobic oxidation presents a metal-free alternative for preparing the precursor benzoic acids. researchgate.net

Another area of innovation is in the synthesis of halogenated nitrobenzoic acids. For instance, a process for preparing 2,5-dichloro-3-nitrobenzoic acid involves the reaction of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at elevated temperatures. google.com

The development of novel catalytic systems is also an active area of research. For example, composite phase transfer catalysts, such as β-cyclodextrin-[bmim]PF6, have been used in the synthesis of mandelic acid derivatives, suggesting potential applications in the synthesis of other complex organic acids. researchgate.net

These alternative approaches highlight the ongoing efforts to develop more sustainable, efficient, and versatile synthetic methods for this class of compounds.

Reactivity and Reaction Mechanisms of Ethyl 3 Chlorocarbonyl 5 Nitrobenzoate

Nucleophilic Acyl Substitution Pathways of the Chlorocarbonyl Group

The chlorocarbonyl group is the most reactive site on the molecule for nucleophilic attack. As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids. libretexts.orgchemistrystudent.com This high reactivity stems from the significant electrophilicity of the carbonyl carbon, which is influenced by the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. chemistrystudent.comlibretexts.org The chlorine atom is an excellent leaving group, which facilitates the substitution process. khanacademy.org

The general mechanism for nucleophilic acyl substitution on the chlorocarbonyl group proceeds via a two-step addition-elimination pathway. libretexts.orgcrunchchemistry.co.uk

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is a stable anion and a good leaving group. khanacademy.org

This sequence results in the net substitution of the chlorine atom with the incoming nucleophile. libretexts.org

Reactions with Amines to Form Amides

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate readily reacts with primary and secondary amines, as well as ammonia, to form the corresponding N-substituted amides in a process known as aminolysis. libretexts.orgdocbrown.info This reaction follows the general nucleophilic acyl substitution mechanism. chemguide.co.ukyoutube.com

The initial step is the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. chemguide.co.ukchemguide.co.uk This is followed by the collapse of the tetrahedral intermediate, elimination of the chloride ion, and deprotonation of the nitrogen atom to yield the stable amide product. chemguide.co.ukchemguide.co.uk Since this reaction generates hydrogen chloride (HCl) as a byproduct, a base is required to neutralize it. chemistrystudent.com Often, a second equivalent of the reacting amine is used for this purpose, forming an ammonium (B1175870) chloride salt. chemistrystudent.comchemguide.co.uk Alternatively, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can be added. crunchchemistry.co.uk

General Reaction Scheme:

R-NH₂ + this compound → Ethyl 3-(N-R-aminocarbonyl)-5-nitrobenzoate + HCl

The reaction is typically vigorous and exothermic. chemguide.co.uk

Table 1: Examples of Amide Formation Reactions

Amine NucleophileProductBase Used
Ammonia (NH₃)Ethyl 3-carbamoyl-5-nitrobenzoateExcess Ammonia
Ethylamine (CH₃CH₂NH₂)Ethyl 3-(N-ethylcarbamoyl)-5-nitrobenzoateExcess Ethylamine or Pyridine
Aniline (B41778) (C₆H₅NH₂)Ethyl 3-(N-phenylcarbamoyl)-5-nitrobenzoatePyridine or Triethylamine

Formation of Esters through Alcoholysis

The reaction of this compound with alcohols, a process called alcoholysis, produces a new ester at the C3 position, resulting in a diester. jove.comchemguide.co.uk This nucleophilic acyl substitution is analogous to the reaction with amines and hydrolysis. jove.comjove.com The reaction is typically rapid and exothermic. chemguide.co.uklibretexts.org

The mechanism involves the nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. jove.comlibretexts.org A final deprotonation step yields the ester product and hydrogen chloride. jove.com To neutralize the acidic HCl byproduct and drive the reaction to completion, a weak base like pyridine is commonly added. jove.comjove.com

General Reaction Scheme:

R-OH + this compound → Ethyl 3-(alkoxycarbonyl)-5-nitrobenzoate + HCl

Table 2: Examples of Ester Formation via Alcoholysis

Alcohol NucleophileProductConditions
Methanol (B129727) (CH₃OH)Methyl 3-(ethoxycarbonyl)-5-nitrobenzoatePyridine, Room Temperature
Ethanol (B145695) (CH₃CH₂OH)Diethyl 5-nitroisophthalatePyridine, Room Temperature
tert-Butanol ((CH₃)₃COH)tert-Butyl 3-(ethoxycarbonyl)-5-nitrobenzoatePyridine, Room Temperature

Anhydride (B1165640) Formation and Related Acylation Reactions

This compound can be used to form mixed anhydrides by reacting it with a carboxylate salt or a carboxylic acid in the presence of a base. crunchchemistry.co.ukpressbooks.pub This "mixed anhydride method" is a well-established technique in organic synthesis, particularly for peptide coupling. cdnsciencepub.comhighfine.com

The reaction involves the nucleophilic attack of a carboxylate anion on the acyl chloride's carbonyl carbon. pressbooks.pub The subsequent elimination of the chloride ion produces a mixed carboxylic-carbonic anhydride. These mixed anhydrides are themselves potent acylating agents, though generally less reactive than the parent acyl chloride. google.com The reaction is typically performed at low temperatures in an anhydrous solvent to prevent decomposition of the anhydride. cdnsciencepub.com

General Reaction Scheme:

R-COO⁻ + this compound → Ethyl 3-((acyloxy)carbonyl)-5-nitrobenzoate + Cl⁻

Role of the Nitro Group in Modulating Aromatic Reactivity

The nitro (-NO₂) group profoundly influences the electronic properties and reactivity of the benzene (B151609) ring to which it is attached.

Electron-Withdrawing Effects on the Benzene Ring

The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS). doubtnut.comquora.comtardigrade.in This deactivation occurs through two distinct electronic mechanisms:

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative, leading it to strongly pull electron density from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bonds. youtube.com

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic π-system through resonance. quora.com Delocalization of the ring's π-electrons onto the nitro group creates resonance structures with positive charges at the ortho and para positions of the ring. youtube.com

This significant reduction in electron density makes the ring much less nucleophilic and therefore less reactive towards attack by electrophiles compared to unsubstituted benzene. quora.comquora.com

Influence on Electrophilic Aromatic Substitution (EAS) Patterns (if applicable)

The presence of substituents on the benzene ring not only affects the rate of EAS reactions but also directs the position of any incoming electrophile. Both the nitro group and the ethyl ester group are deactivating and meta-directing. quora.commasterorganicchemistry.comwikipedia.org

Nitro Group: As shown by its resonance structures, the nitro group withdraws electron density most significantly from the ortho and para positions, placing partial positive charges there. youtube.com The meta position is also deactivated by the inductive effect but is comparatively less electron-deficient than the ortho and para positions. organicchemistrytutor.com Consequently, an incoming electrophile will preferentially attack the meta position. quora.comorganicchemistrytutor.com

Ethyl Ester Group: The carbonyl group of the ester is also an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position for similar reasons. masterorganicchemistry.com

In this compound, the two existing deactivating groups (nitro and ethyl ester) are in a meta relationship to each other. Any further electrophilic aromatic substitution on this ring would be extremely difficult due to the strong deactivating effects of both groups. If a reaction were forced under harsh conditions, the incoming electrophile would be directed to the C1 position, which is meta to both the C3-ester and the C5-nitro group.

Table 3: Summary of Substituent Effects on the Benzene Ring

Substituent GroupElectronic EffectEffect on Reactivity (EAS)Directing Influence (EAS)
Nitro (-NO₂)Strongly Electron-Withdrawing (-I, -M)Strongly DeactivatingMeta-directing
Ethyl Ester (-COOEt)Electron-Withdrawing (-I, -M)DeactivatingMeta-directing
Chlorocarbonyl (-COCl)Strongly Electron-Withdrawing (-I)Strongly DeactivatingMeta-directing

Reactivity of the Ethyl Ester Group under Various Conditions

The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. However, its reactivity is generally lower than that of the chlorocarbonyl group. The presence of the electron-withdrawing nitro group at the meta position increases the electrophilicity of the ester's carbonyl carbon, making it more reactive towards nucleophiles than unsubstituted ethyl benzoate (B1203000). Key reactions of the ethyl ester group include hydrolysis, transesterification, and reduction.

Hydrolysis:

Under basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylate salt. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. The rate of alkaline hydrolysis of ethyl nitrobenzoates is significantly faster than that of ethyl benzoate due to the electron-withdrawing effect of the nitro group. For instance, the base-catalyzed hydrolysis of ethyl m-nitrobenzoate is reported to be 63.5 times faster than that of ethyl benzoate under similar conditions.

Acid-catalyzed hydrolysis is also possible but is a reversible process. The equilibrium can be shifted towards the products by using a large excess of water.

Interactive Table: Relative Hydrolysis Rates of Substituted Ethyl Benzoates

SubstituentPositionRelative Rate Constant (k/k₀)
H-1
m-NO₂meta63.5
p-NO₂para-

Transesterification:

The ethyl ester group can undergo transesterification in the presence of another alcohol and a catalyst, which can be either an acid or a base. nih.govyoutube.com This reaction is an equilibrium process where the ethoxy group is exchanged for a different alkoxy group. nih.gov The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. youtube.com Given the enhanced electrophilicity due to the nitro group, this transesterification is expected to proceed more readily than with simple ethyl benzoate.

Reduction:

Reduction of the ethyl ester group to a primary alcohol (3-hydroxymethyl-5-nitrobenzoic acid) is challenging without affecting the nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitro group. researchgate.net Selective reduction of the ester in the presence of a nitro group can sometimes be achieved using specific reagents like sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., BF₃·OEt₂) or by first converting the carboxylic acid (after hydrolysis of the ester) to a mixed anhydride followed by reduction with sodium borohydride. researchgate.net Another approach is the use of borane (B79455) complexes like BH₃·THF, which are known to selectively reduce carboxylic acids and esters in the presence of nitro groups. researchgate.net

Mechanistic Studies of Key Transformations Involving the Chlorocarbonyl Moiety

The chlorocarbonyl group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. libretexts.orgchemistrysteps.com The carbon atom of the chlorocarbonyl group is highly electrophilic due to the inductive effect of both the chlorine and oxygen atoms, a state further enhanced by the meta-nitro group on the aromatic ring. libretexts.orgchemguide.co.uk

The general mechanism for the reaction of acyl chlorides with nucleophiles (Nu-H) is a two-step nucleophilic addition-elimination process. libretexts.orgvaia.comchemguide.co.uk

Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl double bond breaks and the oxygen atom acquires a negative charge. libretexts.orgvaia.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. libretexts.orgvaia.com A subsequent proton transfer step often occurs to neutralize the product. libretexts.org

Insights into Acyl Transfer Mechanisms

Acyl transfer from the chlorocarbonyl group of this compound to a nucleophile is a cornerstone of its reactivity. The mechanism can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

For most reactions with neutral nucleophiles like water, alcohols, and amines, the addition-elimination mechanism described above is the operative pathway. chemistrysteps.comchemguide.co.uk In the case of reactions with amines to form amides, the reaction is typically very rapid. youtube.com The synthesis of amides from aroyl chlorides can also be achieved using reagents like lithium hexamethyldisilazide (LiHMDS) as a nitrogen source. researchgate.net

The formation of a tetrahedral intermediate is a key feature of this mechanism. For some reactions, particularly in the gas phase or with very specific catalysts, the possibility of a concerted SN2-like mechanism has been considered, but the stepwise addition-elimination pathway is generally favored and supported by experimental evidence for a wide range of acyl chloride reactions.

Solvation Effects on Reaction Selectivity and Rate

The solvent plays a crucial role in the reactions of acyl chlorides, influencing both the rate of reaction and, in some cases, the reaction pathway. The solvolysis of benzoyl chlorides, which are structurally related to this compound, has been studied in various solvent systems. mdpi.comrsc.org

For p-nitrobenzoyl chloride, which has an electron-withdrawing group similar to the subject compound, solvolysis is generally considered to proceed through a carbonyl addition pathway. mdpi.com The rate of these reactions is sensitive to the nucleophilicity of the solvent. In weakly nucleophilic but strongly ionizing solvents, such as hexafluoroisopropanol (HFIP), a shift towards a more SN1-like mechanism involving an acylium ion intermediate can be observed for some benzoyl chlorides. mdpi.com

However, for a substrate like this compound, the strong deactivating effect of the nitro group would disfavor the formation of an acylium cation, making the bimolecular addition-elimination mechanism the more probable pathway under most conditions.

The polarity of the solvent can also affect reaction rates. In non-polar solvents, the rate of reaction of acyl chlorides with alcohols can be influenced by the association of the alcohol molecules. rsc.org In some acylation reactions, the yield of the product does not necessarily correlate directly with solvent polarity, indicating that specific solvent-solute interactions can be significant. researchgate.net

Interactive Table: Effect of Solvent on a Related Acylation Reaction

SolventDielectric Constant (ε)Product Yield (%)
Acetone20.790.6
Ethyl Acetate (B1210297)6.02<90.6
Diethyl Ether4.34<90.6
Dimethylformamide36.7<90.6

Note: This table illustrates the effect of different solvents on the yield of an acylation reaction of epigallocatechin gallate with palmitoyl (B13399708) chloride. While not directly involving this compound, it demonstrates the principle that solvent choice is critical and that polarity is not the only factor determining reaction outcome. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Transformations

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate as a Versatile Synthetic Building Block

The versatility of this compound as a synthetic building block arises from the differential reactivity of its functional groups. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This reaction is typically fast and can be performed under mild conditions.

The ethyl ester group is a more stable carboxylate derivative and requires more forcing conditions (e.g., strong acid or base catalysis with heat) to undergo similar substitution or hydrolysis reactions. This difference in reactivity allows for selective manipulation of the acyl chloride group while leaving the ester intact.

Furthermore, the nitro group plays a crucial role. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be chemically reduced to form an aniline (B41778) derivative. This transformation introduces a nucleophilic amino group, fundamentally changing the molecule's reactivity and enabling a new set of synthetic possibilities, such as diazotization or the formation of heterocyclic rings. This array of reactive sites makes the compound a valuable precursor in multi-step syntheses.

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of this compound is integral to the synthesis of various pharmaceutical agents. Its precursor, 5-nitroisophthalic acid, is a recognized intermediate in the production of diagnostic contrast agents like Iohexol and Iopamidol, as well as drugs for respiratory conditions. chemicalbook.compunagri.com

While direct synthesis routes for Candesartan from this compound are not prominently detailed, the synthesis of this angiotensin II receptor blocker (ARB) heavily relies on closely related nitrobenzoate precursors. nih.govorganic-chemistry.org Synthetic pathways for Candesartan cilexetil often utilize methyl 2-amino-3-nitrobenzoate or similar structures, which undergo a series of transformations where the functionalities are analogous to those in the title compound. organic-chemistry.org A representative route involves the N-alkylation of the amino group, followed by the reduction of the nitro group to a second amine. organic-chemistry.org This diamino intermediate is then cyclized, often with an orthoester like tetraethyl orthocarbonate, to construct the core benzimidazole (B57391) ring system of Candesartan. nih.govorganic-chemistry.org The ester group is later hydrolyzed and re-esterified to install the cilexetil prodrug moiety. nih.gov The use of these nitro-substituted benzoic acid esters is a well-established strategy in the industrial production of Candesartan and its intermediates. organic-chemistry.org

Table 2: Key Intermediates in a Representative Candesartan Synthesis Pathway

Intermediate NameRole in Synthesis
2-Amino-3-nitromethylbenzoateStarting material containing the key nitro and ester groups. organic-chemistry.org
2-[[2'-Cyanobiphenyl-4-yl]methyl]amino]-3-nitrobenzene methylProduct of N-alkylation, attaching the biphenyl (B1667301) side chain. organic-chemistry.org
2-[[2'-Cyanobiphenyl-4-yl]methyl]amino]-3-Methyl anthranilateResult of the reduction of the nitro group to an amine. organic-chemistry.org
1-[(2'-Cyanobiphenyl-4-yl)methyl]-2-oxyethyl group-1H-benzoglyoxaline-7-carboxylate methyl esterThe core benzimidazole structure, formed by cyclization. organic-chemistry.org
Candesartan CilexetilFinal active pharmaceutical ingredient after further modifications. clockss.org

The chemical motifs within this compound suggest its potential as a precursor for antibiotic and anti-inflammatory agents. The bioactivity of many nitroaromatic compounds, such as the 5-nitroimidazole antibiotic metronidazole, is derived from the reductive activation of the nitro group within anaerobic cells or certain protozoa. nih.gov This process can generate reactive nitrogen species that are cytotoxic to the target organism. nih.gov The synthesis of novel antibiotic candidates often involves modifying nitroaromatic cores to enhance activity or overcome resistance. nih.gov

Additionally, benzoic acid derivatives are a foundational structure in many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Research into novel anti-inflammatory agents includes the synthesis and evaluation of various substituted benzoic acid derivatives. researchgate.netmdpi.com For example, studies on compounds like 4-((nitrooxy)methyl)-3-nitrobenzoic acid have explored their anti-inflammatory activities. tandfonline.com This indicates that the nitrobenzoic acid scaffold is a subject of interest in the development of new anti-inflammatory drugs. tandfonline.comacs.org

The utility of this molecular scaffold extends to the agrochemical and fine chemical industries. The parent compound, 5-nitroisophthalic acid, is used as an intermediate for agrochemicals and dyestuffs. richmanchemical.com Specifically, related structures such as 4-nitro-2-sulfobenzoic acid are known intermediates in the production of phenylsulfonylurea herbicides. google.com Nitro-substituted phenoxy benzoic acid derivatives have also been developed as herbicidal agents. google.com

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, 5-nitroisophthalic acid serves as a monomer or polymerizing agent in the synthesis of specialized polyester (B1180765) resins, such as those used in rocket propellants. richmanchemical.com It is also a starting material for producing dimethyl and monomethyl esters of 5-nitroisophthalate, which are themselves valuable chemical intermediates. richmanchemical.com

Intermediates in Pharmaceutical Synthesis

Construction of Heterocyclic Systems via Reactions with Bifunctional Nucleophiles

The presence of two distinct electrophilic carbonyl centers—the highly reactive acyl chloride and the less reactive ethyl ester—makes this compound an excellent substrate for synthesizing heterocyclic compounds. This is typically achieved through reactions with bifunctional nucleophiles, which contain two nucleophilic groups (e.g., diamines, hydrazines, or hydroxylamines).

A prominent example is the reaction with hydrazine (B178648) (H₂N-NH₂). In this reaction, the more nucleophilic nitrogen of hydrazine will preferentially attack the highly reactive acyl chloride, forming a stable acylhydrazide intermediate. The second nitrogen atom of the hydrazide can then undergo an intramolecular cyclization by attacking the carbonyl of the ethyl ester group. This second step, often requiring heat, results in the elimination of ethanol (B145695) and the formation of a stable six-membered pyridazinone ring. This strategy is a well-established method for creating pyridazinone derivatives, which are themselves a class of biologically active heterocyclic compounds. clockss.orggrafiati.comnih.gov

Table 3: Illustrative Reaction for Heterocycle Formation

Reactant 1Reactant 2Key StepsProduct Class
This compoundHydrazine (H₂N-NH₂)1. Nucleophilic attack of hydrazine on the acyl chloride to form an acylhydrazide. 2. Intramolecular cyclization via attack on the ester carbonyl. 3. Elimination of ethanol.5-Nitro-substituted Pyridazinone

Synthesis of Oxadiazole Derivatives

While direct synthesis of oxadiazoles (B1248032) using this compound is not extensively documented, its structure as an acyl chloride allows it to be a key precursor in forming 1,3,4-oxadiazole (B1194373) rings. A common and general synthetic route involves the reaction of an acyl chloride with an acid hydrazide. nih.gov

The reaction proceeds via the formation of a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using various reagents like phosphorus oxychloride or thionyl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Given its structure, this compound could react with a suitable acid hydrazide (R-CONHNH₂) to form a diacylhydrazine, which upon cyclization, would produce a 1,3,4-oxadiazole bearing the 3-ethoxycarbonyl-5-nitrophenyl substituent at one of the positions. This class of heterocyclic compounds is of significant interest due to its wide range of biological activities. nih.govijper.orginformaticsjournals.co.inbohrium.com

Formation of Dithiasuccinoyl (Dts)-Amine Derivatives via Zumach-Weiss-Kühle (ZWK) Reactions (analogous chlorocarbonyl compounds)

The Zumach-Weiss-Kühle (ZWK) reaction is a classic method for preparing 1,2,4-dithiazolidine-3,5-diones, also known as dithiasuccinoyl (Dts)-amines. 5z.comumn.edu This transformation highlights the reactivity of analogous chlorocarbonyl compounds, specifically (chlorocarbonyl)sulfenyl chloride. The ZWK reaction involves the rapid condensation of an O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride. berkeley.eduacs.org

This reaction provides the dithiasuccinoyl (Dts) heterocycle, which has been established as a valuable amino-protecting group, particularly in the synthesis of peptides and 1,2-trans-amino sugar glycosides. 5z.comrsc.orgnih.gov The Dts group can be readily cleaved under reductive conditions or by thiolysis. rsc.orgrsc.org Although this compound does not directly participate, the ZWK reaction serves as a prime example of the synthetic utility of the chlorocarbonyl moiety in the construction of complex heterocyclic systems.

Cyclization Reactions with N-(chlorocarbonyl)isocyanate (analogous reagents)

The reactivity of this compound can be compared to other highly reactive species containing a chlorocarbonyl group, such as N-(chlorocarbonyl)isocyanate (ClCONCO) and chlorosulfonyl isocyanate (CSI). These analogous reagents are known for their utility in cyclization reactions.

N-(chlorocarbonyl)isocyanate is a highly reactive compound used to prepare various derivatives and facilitate cyclizations under mild conditions. semanticscholar.org Similarly, chlorosulfonyl isocyanate is well-known for its participation in [2+2] cycloaddition reactions with alkenes to synthesize β-lactams (2-azetidinones) after the removal of the sulfonyl chloride group. researchtrends.netorgsyn.org In another application, N-chlorosulfonyl isocyanate reacts with o-haloarylamines to form urea (B33335) intermediates, which can then undergo a palladium-catalyzed cyclization to produce benzoimidazolones in excellent yields. organic-chemistry.org These examples demonstrate the broader potential of chlorocarbonyl-containing reagents in constructing diverse cyclic structures that are often of pharmaceutical importance.

Contributions to Polymer Chemistry and Materials Science

Direct applications of this compound in polymer chemistry and materials science are not widely reported in the surveyed literature. One supplier notes its classification under polymer-based drug delivery systems, though specific examples are not provided. However, related nitrobenzoate compounds, such as methyl 3-nitrobenzoate and its derivatives, are utilized as intermediates in the synthesis of materials with specific properties, including iodoarenes and enzyme inhibitors used in agrochemicals. sigmaaldrich.comnih.gov The presence of the reactive acyl chloride and the nitro group suggests potential utility as a monomer or a modifying agent for polymers, where the nitro group could be later reduced to an amine for further functionalization, but this remains a hypothetical application pending further research.

Derivatization Strategies and Analogue Chemistry of Ethyl 3 Chlorocarbonyl 5 Nitrobenzoate

Design and Synthesis of Novel Compounds Incorporating the Benzoate (B1203000) Scaffold

The 3,5-disubstituted benzoate core of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate serves as a fundamental building block for constructing more elaborate molecular architectures. The synthesis of the scaffold itself can be achieved through multi-step pathways, often beginning with the nitration of a benzoic acid derivative, followed by functional group manipulations to install the ester and acyl chloride moieties. scribd.comtruman.edu For instance, 3-nitrobenzoic acid can be treated with thionyl chloride to produce the corresponding acyl chloride, which can then be esterified.

The true utility of this scaffold is demonstrated in its incorporation into larger, functional systems. For example, the diamine derivative, 5-aminoisophthalic acid (which can be conceptually derived from the title compound by hydrolysis of the ester, conversion of the acyl chloride to an acid, and reduction of the nitro group), is a key monomer in the synthesis of advanced aromatic polyamides. researchgate.net These polymers, known as aramids, are prepared by polycondensation reactions between diamines and diacid chlorides. mdpi.com By using monomers derived from scaffolds like this compound, chemists can introduce specific properties, such as improved solubility or thermal stability, into the final polymer. researchgate.netmdpi.com The ability to create asymmetric monomers from this scaffold allows for the synthesis of polyamides with controlled sequence distributions. mdpi.com

Functionalization at the Chlorocarbonyl Position to Create Diverse Derivatives

The chlorocarbonyl group is the most reactive site on the molecule. pressbooks.pub As an acyl chloride, it is a highly reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution, enabling its conversion into a wide array of other functional groups. crunchchemistry.co.ukwikipedia.org These reactions typically proceed at room temperature and may be conducted in the presence of a weak, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. crunchchemistry.co.ukwikipedia.org

The reaction of this compound with various nucleophiles provides straightforward access to a diverse family of derivatives.

Amides: Reaction with ammonia, primary amines, or secondary amines leads to the formation of primary, secondary, or tertiary amides, respectively. crunchchemistry.co.uk The process, known as aminolysis, is highly efficient. crunchchemistry.co.uk Often, two equivalents of the amine are used: the first acts as the nucleophile, and the second acts as a base to capture the liberated HCl, forming an ammonium (B1175870) salt. pressbooks.pubcrunchchemistry.co.uk This strategy is fundamental in creating amide linkages in more complex molecules, such as in the synthesis of polyamide polymers or pharmacologically active compounds. researchgate.net

Esters: While the parent molecule already contains an ethyl ester, the more reactive acyl chloride can be converted into a different ester through alcoholysis. crunchchemistry.co.uk This reaction with an alcohol (R'-OH) yields a new ester at the 3-position and HCl. wikipedia.org This allows for the synthesis of mixed diesters where the two ester groups on the benzene (B151609) ring are different.

Hydrazides: Acyl chlorides react readily with hydrazine (B178648) (H₂NNH₂) or its derivatives to form benzohydrazides. rsc.orgmdpi.com These reactions typically involve the dehydrochlorination of the acid chloride with hydrazine monohydrate, often in a basic medium. rsc.org The resulting hydrazide derivatives are themselves valuable intermediates, known for their biological activities and use in the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. rsc.orgbiointerfaceresearch.com Procedures for preparing hydrazides from acyl chlorides are well-established, providing high yields under controlled temperature conditions to minimize byproducts. google.com

The high reactivity of the acyl chloride group can also be harnessed to produce other activated acyl compounds.

Anhydrides: Acid anhydrides can be synthesized by reacting the acyl chloride with a salt of a carboxylic acid (a carboxylate) or with a carboxylic acid in the presence of a base. wikipedia.orglibretexts.org This reaction is a useful method for preparing both symmetrical and mixed anhydrides. pressbooks.pub The mechanism involves the nucleophilic attack of the carboxylate or carboxylic acid on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. wikipedia.org

Acid Halides: While already an acid chloride, it is theoretically possible to convert it to other acid halides (e.g., an acid fluoride) through halide exchange reactions, although this is a less common transformation compared to reactions with oxygen or nitrogen nucleophiles. The preparation of acyl chlorides from carboxylic acids using reagents like thionyl chloride (SOCl₂) is a standard procedure. pressbooks.pub

Modifications of the Nitro Group (e.g., Reduction to Amine, Further Substitutions)

The nitro group on the aromatic ring is a key functional handle for further derivatization, with its reduction to a primary amine being the most significant transformation. This conversion dramatically alters the electronic properties of the scaffold, turning a strongly electron-withdrawing group into a strongly electron-donating one.

The reduction of aromatic nitro compounds to anilines is a fundamental reaction in organic synthesis and can be achieved using several methods: scribd.com

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel.

Metal-Acid Systems: A common and effective method is the use of an easily oxidized metal like iron, tin, or zinc in the presence of an acid like HCl.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they often lead to other products like azo compounds and are not typically used for producing anilines. scribd.com Sodium borohydride (B1222165) (NaBH₄) on its own is generally not strong enough to reduce a nitro group but can do so effectively in the presence of a transition metal catalyst, offering a milder alternative. researchgate.net

Once formed, the resulting aniline (B41778) (ethyl 3-amino-5-(chlorocarbonyl)benzoate, assuming the acyl chloride remains intact) is a versatile intermediate. The amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, or alkylation, enabling the synthesis of a vast array of complex target molecules.

Exploration of Substituent Effects on Reactivity and Molecular Architecture

The reactivity of this compound and the molecular architecture of its derivatives are heavily influenced by the electronic effects of its substituents. The nitro group (-NO₂) and the ethoxycarbonyl group (-COOEt) are both powerful electron-withdrawing groups. Their presence significantly impacts the reactivity at all three functional sites.

Reactivity of the Chlorocarbonyl Group: The electron-withdrawing nature of the nitro and ester groups pulls electron density away from the benzene ring, which in turn makes the carbonyl carbon of the acyl chloride even more electrophilic (electron-deficient). This enhances its reactivity toward nucleophiles compared to an unsubstituted benzoyl chloride. nih.gov Studies on substituted benzoyl chlorides show that electron-withdrawing groups increase the rate of nucleophilic attack. nih.gov For example, the saponification (hydrolysis) of ethyl p-nitrobenzoate is significantly faster than that of ethyl benzoate, demonstrating the powerful activating effect of the nitro group on the reactivity of the carbonyl center. pearson.com

Reactivity of the Aromatic Ring: The nitro and ester groups are meta-directing deactivators for electrophilic aromatic substitution. This means that any further substitution on the ring, such as nitration or halogenation, would be difficult and would be directed to the positions ortho to both groups (positions 2, 4, and 6), which are sterically hindered. Conversely, these deactivating groups activate the ring for nucleophilic aromatic substitution, although this typically requires a leaving group at a position ortho or para to the activating group.

Molecular Architecture: The substituents dictate the geometry of the molecule. The ester and acyl chloride groups are nearly coplanar with the benzene ring, as seen in analogous structures like ethyl 3-carboxy-5-nitrobenzoate. researchgate.net This planarity influences how the molecules pack in a crystal lattice and how they interact with biological targets or other reactants in solution. researchgate.net

Preparation of Quaternary Ammonium Salts from Derived Amines (analogous structures)

Quaternary ammonium salts (QAS) are compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups. truman.educrunchchemistry.co.uk They can be prepared from the amine derivatives of this compound through a multi-step synthetic sequence. A plausible pathway would be:

Amide Formation: The highly reactive chlorocarbonyl group would first be reacted with a secondary amine (e.g., dimethylamine) to form a stable tertiary amide. This step protects the reactive acyl chloride site from subsequent reagents.

Nitro Group Reduction: The nitro group of the resulting amide would then be reduced to a primary aniline using standard methods, such as catalytic hydrogenation or a metal/acid combination.

Tertiary Amine Formation: The newly formed primary aniline must be converted to a tertiary amine. This can be achieved through methods like exhaustive alkylation with an alkyl halide or, more cleanly, through reductive amination with an aldehyde or ketone.

Quaternization: The final step is the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) in what is known as the Menschutkin reaction. crunchchemistry.co.uk This is a bimolecular nucleophilic substitution (Sɴ2) reaction where the lone pair of electrons on the tertiary nitrogen attacks the alkyl halide, displacing the halide ion and forming the quaternary ammonium salt. crunchchemistry.co.uk

This synthetic strategy highlights the modularity of the starting compound, allowing for the systematic construction of complex, charged molecules by leveraging the distinct reactivity of each functional group in a controlled sequence.

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate by providing information on the connectivity of atoms through the analysis of nuclear spin interactions in a magnetic field.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental characterization of the compound's structure. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro (-NO₂) and chlorocarbonyl (-COCl) groups, and the electron-donating/withdrawing character of the ethyl ester (-COOCH₂CH₃) group.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the three protons on the aromatic ring.

Ethyl Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene quartet appears at a higher chemical shift (downfield) due to its proximity to the deshielding ester oxygen atom.

Aromatic Protons: The benzene (B151609) ring has three protons at positions H-2, H-4, and H-6. Due to the substitution pattern, they are chemically non-equivalent and will appear as distinct signals in the highly deshielded aromatic region (typically δ 8.5-9.5 ppm). The strong deshielding is caused by the cumulative electron-withdrawing effects of the nitro and two carbonyl-containing substituents. The protons will exhibit small meta-coupling interactions with each other.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a unique signal for each carbon atom in the molecule, as there is no molecular symmetry.

Carbonyl Carbons: Two signals are expected in the highly deshielded region (δ 160-170 ppm) corresponding to the ester and the even more deshielded acyl chloride carbonyl carbons.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons directly bonded to the substituents (C-1, C-3, C-5) will have their chemical shifts significantly affected. The carbon attached to the nitro group (C-5) is expected to be highly deshielded.

Ethyl Carbons: The methylene (-CH₂) carbon will appear downfield of the methyl (-CH₃) carbon, consistent with its attachment to the ester oxygen. ucalgary.caaskfilo.comaskfilo.com

Predicted ¹H-NMR Data for this compound (Based on structural analysis and data from analogous compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂CH₃~1.4Triplet (t)~7.1
-COOCH₂CH₃~4.5Quartet (q)~7.1
Aromatic H-4/H-6~8.9 - 9.2Multiplet/Triplet (m/t)meta-coupling (~2-3 Hz)
Aromatic H-2~9.2 - 9.4Multiplet/Triplet (m/t)meta-coupling (~2-3 Hz)

Predicted ¹³C-NMR Data for this compound (Based on structural analysis and data from analogous compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂C H₃~14
-COOC H₂CH₃~62
Aromatic C-2, C-4, C-6~125 - 140
Aromatic C-1, C-3~135 - 145
Aromatic C-5 (-NO₂)~148 - 152
Ester C=O~164
Acyl Chloride C=O~167

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the compound's constitution.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show weaker cross-peaks between the aromatic protons, confirming their meta-relationship on the ring. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link the ethyl proton signals to their corresponding carbon signals and each aromatic proton signal to its specific aromatic carbon signal. This is crucial for assigning the carbons in the crowded aromatic region of the ¹³C spectrum. nih.govlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations and is vital for piecing together the molecular skeleton. Key expected correlations would include:

The methylene protons (-CH₂-) to the ester carbonyl carbon.

The aromatic protons (H-2, H-4, H-6) to the ester and acyl chloride carbonyl carbons, confirming the positions of these functional groups.

The aromatic protons to other aromatic carbons, which helps in the complete assignment of the benzene ring. nih.govlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from its three key functional groups.

Acyl Chloride Carbonyl (C=O): This group gives rise to a very strong and sharp absorption band at a characteristically high wavenumber, typically in the range of 1785-1815 cm⁻¹. This high frequency is a hallmark of acyl chlorides. uobabylon.edu.iqblogspot.com

Ester Carbonyl (C=O): The ethyl ester carbonyl group will show another strong absorption, but at a lower frequency than the acyl chloride, generally around 1720-1740 cm⁻¹. pressbooks.pub

Nitro Group (-NO₂): The nitro group is identified by two distinct, strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

Other Vibrations: Additional characteristic bands include C-O stretching for the ester and C-Cl stretching for the acyl chloride.

Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Acyl ChlorideC=O Stretch1785 - 1815Strong, Sharp
Ethyl EsterC=O Stretch1720 - 1740Strong
Nitro GroupAsymmetric N-O Stretch1520 - 1560Strong
Nitro GroupSymmetric N-O Stretch1340 - 1360Strong
Ester / Acyl ChlorideC-O / C-Cl Stretch1000 - 1300Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. In ESI-MS, the compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a solvent or salt cation (e.g., [M+Na]⁺). In negative ion mode, characteristic distonic radical anions can form from the loss of NO or NO₂. nih.gov The high-resolution mass measurement of this molecular ion allows for the precise determination of the elemental formula (C₁₀H₈ClNO₅).

Common fragmentation pathways observed in tandem MS (MS/MS) experiments could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of chlorine (-Cl) from the acyl chloride.

Decarbonylation (loss of CO).

Expulsion of the nitro group (-NO₂) or nitric oxide (-NO). nih.gov

For the analysis of complex mixtures or for quantification at trace levels, mass spectrometry is often coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of this compound. Due to the reactive nature of the acyl chloride group, which is sensitive to hydrolysis, and the compound's polarity, it is not well-suited for Gas Chromatography (GC). Reversed-phase High-Performance Liquid Chromatography (HPLC) would be the method of choice, likely using a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and buffered water. acs.orgresearchgate.netresearchgate.net Coupling the HPLC system to an ESI-MS or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer allows for highly sensitive and selective detection and quantification. nih.govacs.orgresearchgate.net This is particularly useful for purity assessments and stability studies.

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the analysis of "this compound," facilitating its separation from starting materials, intermediates, and by-products. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly prominent in this context.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for the analysis of "this compound." While specific application notes for this ethyl ester are not extensively detailed in publicly available literature, methods developed for its close analog, "Mthis compound," provide a strong basis for its analysis. sielc.com An RP-HPLC method for the methyl analog uses a straightforward mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This type of mobile phase is suitable for retaining and separating moderately polar compounds like "this compound" on a non-polar stationary phase, such as a C18 column.

For Mass Spectrometry (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.com The detection wavelength for similar aromatic nitro compounds is often set in the UV region, for instance, around 257 nm, to achieve good sensitivity. researchgate.net

A typical setup for the RP-HPLC analysis of "this compound" would involve the parameters outlined in the table below.

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with Phosphoric or Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 257 nm

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method allows for the effective separation of the target compound from potential impurities, ensuring accurate quantification and purity assessment.

The principles of the RP-HPLC method for "this compound" are directly transferable to Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which leads to significantly faster analysis times and improved resolution compared to traditional HPLC. The analytical method for the related methyl ester is noted to be suitable for fast UPLC applications by using columns with 3 µm particles, and this can be extended to the ethyl ester. sielc.com

The higher efficiency of UPLC columns allows for shorter run times without compromising the quality of the separation. This is particularly advantageous in high-throughput screening environments and for in-process controls during synthesis, where rapid feedback on reaction progress is essential.

Table 2: Comparative Parameters for HPLC and UPLC

Parameter HPLC UPLC
Particle Size 3-5 µm < 2 µm
Column Length 100-250 mm 50-150 mm
Flow Rate 0.5-2.0 mL/min 0.2-0.7 mL/min
Analysis Time 10-30 min 1-5 min

| System Pressure | 600-4000 psi | 6000-15000 psi |

The adoption of UPLC for the analysis of "this compound" offers a significant enhancement in analytical throughput and efficiency.

The RP-HPLC method developed for analytical purposes can be scaled up for preparative separation to isolate pure "this compound" or to purify it from reaction mixtures. sielc.com Preparative HPLC employs larger columns and higher flow rates to handle larger sample loads. The primary goal is to isolate a sufficient quantity of the compound for further studies or as a purified product.

The process typically involves an initial separation using a technique like high-speed countercurrent chromatography (HSCCC) or flash column chromatography, followed by a final purification step using preparative HPLC to achieve high purity. nih.govbeilstein-journals.org Fractions collected from the preparative column are analyzed for purity, and those meeting the required specifications are combined and the solvent evaporated to yield the purified compound. This approach is crucial for obtaining reference standards and for producing high-purity material for subsequent synthetic steps.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used extensively for monitoring the progress of reactions that produce "this compound" and for assessing its purity. nih.gov

In a typical application, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. redalyc.org As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, "this compound," will appear and intensify. redalyc.org The reaction is considered complete when the starting material spot is no longer visible.

The choice of the eluent (mobile phase) is critical for achieving good separation. For compounds of similar polarity, a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) can be effective. redalyc.org The separated spots are typically visualized under UV light, where the aromatic nitro functionality of the compound allows for easy detection.

Table 3: TLC System for Analysis of this compound

Parameter Description
Stationary Phase Silica gel coated plate
Mobile Phase (Eluent) Toluene / Ethyl Acetate mixture (e.g., 100:5 v/v)

| Visualization | UV lamp (254 nm) |

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for identification and purity assessment.

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Conformational analysis is a fundamental computational technique used to understand the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements, known as conformers. materialsciencejournal.orgresearchgate.net This analysis is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties.

Determination of Most Stable Conformers

The determination of the most stable conformers involves systematically rotating the rotatable bonds within the molecule and calculating the potential energy of each resulting conformation. researchgate.net For Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate, this would involve rotation around the C-O bonds of the ethyl ester group and the C-C bond connecting the chlorocarbonyl group to the benzene (B151609) ring. The conformers with the lowest calculated energies are considered the most stable and are likely to be the most populated at equilibrium. materialsciencejournal.org Without specific studies on this molecule, a definitive identification of its most stable conformers is not possible.

Quantum Chemical Calculations (DFT-based methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure and properties of molecules. nih.govresearchgate.net

B3LYP Level with 6-31G Basis Sets for Electronic Structure Elucidation*

The B3LYP functional in combination with the 6-31G* basis set is a widely used level of theory that provides a good balance between computational cost and accuracy for many organic molecules. mdpi.comresearchgate.net This method would be suitable for optimizing the geometry of this compound and elucidating its electronic structure. The calculation would provide key information such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.govchemspider.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the benzene ring and the ester group, while the LUMO would be expected to have significant contributions from the nitro group and the chlorocarbonyl group, both of which are strong electron-withdrawing groups. The precise energies and distributions would require specific calculations.

Table 7.1: Hypothetical Frontier Molecular Orbital Data

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

Note: This table is for illustrative purposes only, as no experimental or calculated data for this compound could be found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

For this compound, one would anticipate regions of negative potential around the oxygen atoms of the nitro and ester groups, as well as the carbonyl oxygen of the chlorocarbonyl group. Regions of positive potential would be expected around the hydrogen atoms and the carbonyl carbon of the chlorocarbonyl group.

Prediction of Vibrational Wavenumbers (IR Spectra)

Computational methods, such as DFT, can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov This can aid in the interpretation of experimental IR spectra and the identification of characteristic functional groups. While experimental IR spectra for related compounds like ethyl 3-nitrobenzoate exist, a predicted spectrum for this compound is not available. nih.gov

A theoretical IR spectrum would show characteristic stretching frequencies for the C=O bonds of the ester and chlorocarbonyl groups, the N-O bonds of the nitro group, and various C-H and C-C vibrations of the aromatic ring.

Table 7.2: Expected Vibrational Wavenumbers for Key Functional Groups

Functional Group Expected Wavenumber Range (cm⁻¹)
C=O (Ester) ~1720
C=O (Acyl Chloride) ~1785
NO₂ (asymmetric) ~1530
NO₂ (symmetric) ~1350
C-O (Ester) ~1250

Note: These are typical ranges and the exact calculated values for this compound are not available.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods is a valuable tool for confirming proposed structures and interpreting experimental spectra. For this compound, chemical shifts can be calculated using various computational approaches, ranging from empirical and semi-empirical methods to more accurate but computationally intensive ab initio and Density Functional Theory (DFT) calculations.

The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in this compound are significantly influenced by the electronic effects of its substituents: the ethyl ester group, the chlorocarbonyl group, and the nitro group. Both the ester and chlorocarbonyl groups are electron-withdrawing through induction and resonance, as is the nitro group, which is a very strong deactivating group. aiinmr.com These effects lead to a general deshielding of the aromatic protons and carbons, shifting their signals to a higher frequency (downfield) in the NMR spectrum. aiinmr.comucalgary.ca

The prediction process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Computer programs and online platforms can predict NMR spectra based on a chemical structure. nmrdb.orghmdb.ca For instance, the expected ¹H NMR spectrum for the closely related ethyl 3-nitrobenzoate shows distinct signals for the aromatic protons, which are deshielded by the nitro and ester groups, and characteristic signals for the ethyl group's methylene (B1212753) and methyl protons. chemicalbook.com The presence of the additional chlorocarbonyl group in this compound would further influence the electronic environment and thus the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in a Substituted Nitrobenzoate System Note: This table is illustrative, based on principles of substituent effects. Actual calculated values would require specific software and methods.

Proton Position Expected Chemical Shift Range (ppm) Influencing Factors
H-2 8.5 - 9.0 Deshielded by adjacent nitro and chlorocarbonyl groups.
H-4 8.3 - 8.8 Deshielded by adjacent ester and chlorocarbonyl groups.

Semi-Empirical Methods (e.g., PM5) in Structural Confirmation

Semi-empirical quantum chemistry methods, such as PM5 (Parametric Method 5), serve as a computationally efficient means to investigate the electronic structure and geometry of large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This parameterization allows for the implicit inclusion of some electron correlation effects, making them faster than ab initio methods. wikipedia.org

For a molecule like this compound, semi-empirical methods can be used for:

Geometry Optimization: Quickly calculating the molecule's most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. The planarity of the benzene ring and the orientation of the substituent groups can be confirmed. For example, in the related compound Ethyl 3-carboxy-5-nitrobenzoate, the ester group is nearly coplanar with the benzene ring. nih.gov

Electronic Property Calculation: Estimating properties like dipole moment, heat of formation, and ionization potential.

Vibrational Frequency Analysis: Predicting the infrared spectrum, which can be compared with experimental data to support structural confirmation.

While less accurate than higher-level theoretical methods, semi-empirical calculations are valuable for initial structural assessments and for studying large systems where more rigorous methods would be computationally prohibitive. The results can provide a strong indication of the correct molecular structure before undertaking more demanding calculations or further experimental verification.

Theoretical Insights into Reaction Transition States and Selectivity

The synthesis of this compound typically involves the nitration of a precursor like ethyl 3-(chlorocarbonyl)benzoate. The reaction's regioselectivity—the preferential addition of the nitro group at the C-5 position (meta to both existing substituents)—can be explained and explored using theoretical methods.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the electrophile. aiinmr.comquora.com The existing electron-withdrawing ester and chlorocarbonyl groups at positions C-1 and C-3 deactivate the benzene ring towards electrophilic attack. rsc.org However, they deactivate the ortho and para positions more strongly than the meta positions.

Computational chemistry allows for the modeling of this reaction pathway:

Intermediate Stability: The energies of the possible sigma complexes (also known as Wheland intermediates) that can be formed by the attack of the nitronium ion at different positions on the ring can be calculated. Resonance structures show that when the electrophile attacks the ortho or para positions, one of the resonance contributors places a positive charge on the carbon atom directly bonded to an electron-withdrawing group, which is highly destabilizing. youtube.com Attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate more stable and the meta-pathway kinetically favored. youtube.com

Transition State Analysis: Theoretical calculations can identify and characterize the transition state structures for the attack at each position. The activation energy for the reaction is related to the energy of the transition state. The lowest activation energy will correspond to the fastest reaction pathway. For the nitration of substituted benzoates, calculations would confirm that the transition state leading to the meta-product has the lowest energy, thus explaining the observed selectivity for the 3,5-disubstituted product. rsc.org

Application of Quantitative Structure-Activity Relationship (QSAR) Principles in Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. nih.govnih.gov These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.govresearchgate.net

For systems analogous to this compound, particularly other nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. nih.govnih.gov The process involves:

Data Set Collection: Gathering a set of structurally related nitroaromatic compounds with experimentally measured activity (e.g., toxicity to a specific organism).

Descriptor Calculation: For each molecule, a series of numerical values known as molecular descriptors are calculated. These can describe various aspects of the molecule:

Hydrophobicity: (e.g., LogP) which influences how a molecule distributes between fatty and aqueous environments.

Electronic Properties: (e.g., energies of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO, dipole moment). The energy of the LUMO is often a critical descriptor for nitroaromatics, as a lower LUMO energy indicates a greater electrophilicity and reactivity. researchgate.netstudycorgi.com

Steric/Topological Properties: (e.g., molecular weight, surface area, shape indices).

Model Building: Using statistical methods or machine learning, a mathematical equation is developed that links the descriptors to the observed activity. frontiersin.org

For nitroaromatic compounds, QSAR studies have shown that their toxicity is often related to their electrophilic nature and their ability to be reduced to reactive intermediates within cells. researchgate.net A QSAR model for a series of compounds analogous to this compound could be used to predict its potential toxicity based on calculated descriptors, thereby guiding safer chemical design and handling.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

Descriptor Class Example Descriptor Property Represented Relevance to Nitroaromatics
Hydrophobicity LogP Partitioning between octanol (B41247) and water Influences bioavailability and transport to target sites.
Electronic E-LUMO Energy of Lowest Unoccupied Molecular Orbital Relates to electrophilicity and susceptibility to reduction. studycorgi.com
Electronic E-HOMO Energy of Highest Occupied Molecular Orbital Relates to the ability to donate electrons. studycorgi.com
Steric Molecular Weight Size of the molecule Can influence binding and transport.

Molecular Dynamics Simulations and Docking Studies (in related chemical systems)

Molecular Dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interaction between a small molecule (a ligand) and a biological macromolecule (a receptor, such as a protein or enzyme). mdpi.com While specific studies on this compound may not be widely published, the principles can be applied to understand its potential biological interactions or those of its derivatives.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves:

Defining a binding site on the receptor.

Generating multiple possible binding poses for the ligand within this site.

"Scoring" these poses based on an estimation of the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. mdpi.com

Docking studies on related nitro-containing compounds have been used to investigate their potential as anti-inflammatory agents by predicting their binding to enzymes like cyclooxygenase (COX) or nitric oxide synthase (iNOS). mdpi.comnih.gov Similarly, benzoic acid derivatives have been studied as potential inhibitors of viral proteases. nih.gov A derivative of this compound (for example, where the reactive chlorocarbonyl group is converted to an amide) could be docked into the active site of a target enzyme to predict its binding mode and affinity, providing a hypothesis for its mechanism of action.

Molecular Dynamics (MD) simulations provide a more detailed view by simulating the movement of atoms in the ligand-receptor complex over time. This allows for the assessment of the stability of the docked pose and can reveal conformational changes in the protein or ligand upon binding. MD simulations can provide a more accurate estimation of binding free energies.

These computational tools are instrumental in modern drug design, allowing for the virtual screening of large libraries of compounds and the rational design of new molecules with desired biological activities, before committing to costly and time-consuming chemical synthesis and experimental testing.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which generate hazardous byproducts (SO₂, HCl, CO). wikipedia.orgchemguide.co.ukyoutube.com The future of synthesizing Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is geared towards minimizing environmental impact and enhancing safety and efficiency through green chemistry principles.

Key Research Thrusts:

Alternative Chlorinating Agents: Research is ongoing to replace conventional, harsh chlorinating agents. For instance, the use of 3,3-dichlorocyclopropenes activated by a tertiary amine base presents a method for converting carboxylic acids to acyl chlorides under milder conditions. organic-chemistry.org Another approach involves the reaction of tert-butyl esters with thionyl chloride at room temperature, which shows high selectivity and yield. organic-chemistry.org

Flow Chemistry: Continuous-flow processes offer significant advantages in safety, efficiency, and scalability for the synthesis of acyl chlorides. researchgate.net The on-demand generation of reactive and hazardous reagents, such as phosgene (B1210022) from chloroform, within a closed-loop flow system can be directly applied to the chlorination of carboxylic acids, minimizing operator exposure and waste. acs.orgacs.org Adapting the synthesis of this compound to a flow process, potentially using bis(trichloromethyl)carbonate (BTC) as a phosgene substitute, could significantly improve the safety and efficiency of its production. researchgate.net

Bio-Based Solvents: The use of toxic, aprotic polar solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is a major environmental concern. Research into bio-derived alternatives, such as Cyrene™, has shown promise for reactions involving acyl chlorides, like amide synthesis. rsc.org Developing protocols for the synthesis of this compound in such green solvents would represent a major step towards sustainability.

Catalyst-Free and Neutral Conditions: A significant advancement is the development of reactions in aqueous buffer solutions. The rapid N-chloroacetylation of amines using acid chlorides in a simple phosphate (B84403) buffer demonstrates the potential for metal-free, neutral conditions that are environmentally benign and easily scalable. tandfonline.com Exploring similar aqueous systems for reactions involving this compound could eliminate the need for organic solvents and catalysts.

Exploration of Novel Catalytic Transformations Involving the Chlorocarbonyl Group

The chlorocarbonyl group is a highly reactive functional group, making it an excellent handle for a variety of catalytic transformations beyond simple acylation. Future research will likely focus on leveraging this reactivity to construct complex molecular architectures.

Key Research Thrusts:

Decarbonylative Cross-Coupling: A significant area of emerging research is the palladium-catalyzed decarbonylative cross-coupling of aroyl chlorides. nih.govdocumentsdelivered.comfigshare.com This powerful transformation allows the conversion of an aroyl chloride directly into biaryls, aryl amines, aryl ethers, and other valuable structures by extruding carbon monoxide. nih.govnih.govacs.org Applying this methodology to this compound could provide direct access to a wide array of 3,5-disubstituted nitrobenzene (B124822) derivatives.

Photoredox/Nickel Dual Catalysis: The synergy between visible-light photoredox catalysis and nickel catalysis has opened new avenues for cross-coupling reactions. acs.org This approach enables the coupling of acyl chlorides with radical precursors, such as alkyltrifluoroborates, under exceptionally mild conditions to form ketones. acs.orgrsc.orgacs.org This could be used to transform this compound into various keto-derivatives, which are important pharmacophores.

Acyl Radical Chemistry: Visible-light photoredox catalysis can also be used to generate acyl radicals from acyl chlorides. nih.govresearchgate.net These highly reactive intermediates can participate in a range of transformations that were previously difficult to achieve, offering new synthetic pathways starting from this compound. nih.gov

Transition Metal-Catalyzed Reactions with Epoxides: The reaction of aroyl chlorides with epoxides, catalyzed by transition metals like palladium or ruthenium, offers a route to functionalized esters. researchgate.net The choice of metal can influence the regioselectivity of the epoxide ring-opening, providing a tool for controlled synthesis.

Catalytic MethodPotential Product from this compoundSignificance
Pd-Catalyzed Decarbonylative Coupling 1-Aryl-3-ethoxycarbonyl-5-nitrobenzeneDirect formation of C-C or C-Heteroatom bonds, bypassing intermediate steps. nih.govacs.org
Photoredox/Nickel Dual Catalysis Ethyl 3-(alkanoyl)-5-nitrobenzoateMild, efficient synthesis of unsymmetrical ketones. acs.org
Visible-Light Acyl Radical Generation Functionalized nitroaromatic compoundsAccess to novel transformations via highly reactive intermediates. nih.gov
Ru-Catalyzed Epoxide Opening Chloro-hydroxyalkyl nitrobenzoate estersRegioselective synthesis of complex functionalized esters. researchgate.net

Expansion of Applications in Diverse Chemical Fields

The structural motifs within this compound—the nitroaromatic ring and the reactive acyl chloride—suggest a broad potential for applications beyond its current use. The nitro group is a key component in many bioactive molecules and energetic materials, while the acyl chloride allows for facile linkage to other molecular scaffolds. mdpi.comnih.gov

Key Research Thrusts:

Pharmaceuticals and Agrochemicals: Nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govchemiis.comsncl.com The m-nitrobenzoate core is a building block for various active pharmaceutical ingredients (APIs). chemiis.com Derivatives of this compound could be explored as precursors for novel drugs, particularly in areas like antimicrobial and anti-inflammatory agents where nitro-containing compounds have shown significant activity. nih.govmdpi.com

Materials Science: Nitroaromatic compounds are foundational to the development of high-energy materials (explosives) and polymers. mdpi.comresearchgate.net The dinitro derivative, 3,3'-dinitrodiphenyl sulphone, is a key intermediate for performance chemicals. sncl.com By reacting this compound with suitable diamines or diols, novel polyamides and polyesters with specific thermal or optical properties could be synthesized. Its furan-based analogue, furan-2,5-carbonyl dichloride, has been used to create fully bio-based, high-performance polymers. researchgate.net

Sensing and Diagnostics: There is growing interest in developing chemiresistive sensors for the detection of nitroaromatic compounds, which are often environmental pollutants. mdpi.com While the target molecule itself is not a primary analyte, its derivatives could be used to create new sensor materials or as reference compounds in the development of detection methods.

Advanced Computational Methodologies for Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before undertaking extensive laboratory work.

Key Research Thrusts:

DFT and Mechanistic Studies: Density Functional Theory (DFT) calculations are powerful for elucidating reaction mechanisms. Such studies have provided key insights into the decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides, explaining reaction selectivity and the facility of the decarbonylation step. nih.govacs.org Similar computational analyses of this compound could predict its reactivity in various catalytic cycles, guiding the design of new reactions and the selection of optimal catalysts.

Predicting Physicochemical Properties: Quantum chemical studies can model the interaction of nitroaromatic compounds with surfaces, such as the reduction of nitrobenzene on metallic iron, which is crucial for environmental remediation applications. mdpi.com Computational models can also predict the electronic structure and charge distribution, as seen in the analysis of the drug fexinidazole, providing insight into its mechanism of action. acs.org These methods could be applied to predict the properties of polymers or materials derived from this compound.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The acceleration of chemical discovery is increasingly reliant on automation and high-throughput methodologies. Integrating the synthesis and testing of derivatives of this compound into these platforms is a key future direction.

Key Research Thrusts:

Automated Synthesis Platforms: Automated synthesizers can perform a wide range of chemical reactions, including amide bond formation and Suzuki couplings, with high speed and precision. sigmaaldrich.commetoree.comwikipedia.org These platforms can be used to rapidly generate libraries of derivatives from this compound by reacting it with a diverse set of amines, alcohols, or boronic acids. sigmaaldrich.comimperial.ac.uk This allows for the efficient exploration of chemical space around the core scaffold.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be used to rapidly evaluate their biological activity or material properties. This combination of automated synthesis and screening dramatically shortens the discovery-to-development timeline for new drugs, materials, or agrochemicals.

AI-Driven Synthesis and Discovery: The ultimate integration involves artificial intelligence (AI) platforms that can not only execute synthetic procedures but also plan them by analyzing published literature and predict reaction outcomes. synthiaonline.com An AI-chemist could propose novel derivatives of this compound, plan their synthesis, execute the reactions on an automated platform, and analyze the results to design the next generation of compounds autonomously.

TechnologyApplication to this compoundFuture Impact
Automated Synthesizer Rapid generation of amide, ester, and ketone libraries.Accelerated discovery of new lead compounds. sigmaaldrich.commetoree.com
Flow Chemistry Platform Safe, scalable, and continuous production. researchgate.netvapourtec.comGreener and more economical industrial manufacturing.
High-Throughput Screening Fast evaluation of biological or material properties of derivatives.Rapid identification of promising candidates for development.
AI-Driven Platforms Autonomous design, synthesis, and analysis of novel derivatives.Revolutionized and expedited materials and drug discovery. synthiaonline.com

Q & A

Q. Critical parameters :

  • Moisture control during chlorocarbonyl formation to avoid hydrolysis.
  • Monitoring reaction progress via TLC or HPLC to detect intermediates.

How can X-ray crystallography and spectroscopic methods resolve ambiguities in the structural assignment of this compound?

Q. Basic

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) provides unambiguous confirmation of the molecular geometry, including bond angles, torsion angles, and nitro/chlorocarbonyl group orientations . For example, the dihedral angle between the nitro and ester groups can clarify electronic conjugation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts at δ ~8.5–9.0 ppm (aromatic protons) and δ ~165–170 ppm (ester carbonyl) confirm substitution patterns .
    • IR : Peaks at ~1720 cm⁻¹ (C=O ester), ~1540 cm⁻¹ (NO₂ asymmetric stretch), and ~730 cm⁻¹ (C-Cl) validate functional groups .

Q. Advanced :

  • Data contradiction : If NMR suggests planar geometry but crystallography shows distortion, consider dynamic effects (e.g., rotational barriers) or polymorphism .

What strategies optimize coupling reactions involving the chlorocarbonyl group for derivatization in drug discovery?

Advanced
The chlorocarbonyl group enables nucleophilic substitution with amines, alcohols, or thiols. Key considerations:

Solvent selection : Use polar aprotic solvents (e.g., DCM, DMF) to stabilize transition states .

Catalysts : Add DMAP or Hünig’s base to accelerate amine coupling .

Competing hydrolysis : Control water content (<50 ppm) using molecular sieves or anhydrous reagents .

Q. Case study :

  • Reaction with morpholine in DCM at 0°C yields an amide derivative with >90% conversion. Monitor via LC-MS to detect unreacted starting material .

How can computational and experimental methods reconcile discrepancies in the compound’s reactivity with biomolecular targets?

Q. Advanced

  • Molecular docking : Predict binding modes of the nitro group (electron-deficient aromatic ring) with enzyme active sites (e.g., nitroreductases) .
  • Controlled reduction studies : Compare enzymatic vs. chemical reduction (e.g., H₂/Pd-C) of the nitro group to amino, which alters binding affinity .
  • Contradiction resolution : If in vitro activity contradicts docking predictions, assess cellular permeability via logP (experimental vs. calculated) .

What analytical workflows validate the compound’s stability under varying storage conditions?

Q. Advanced

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (UV-A) for 14 days. Monitor via:
    • HPLC : Detect hydrolysis products (e.g., carboxylic acid from ester cleavage) .
    • Mass spectrometry : Identify nitro group reduction products (m/z +2 for amino derivative) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent radical-mediated degradation .

How does the electron-withdrawing nitro group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Q. Advanced

  • Mechanistic insight : The nitro group deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. Example:
    • Nitration : Requires harsh conditions (conc. HNO₃/H₂SO₄, 100°C) due to reduced ring reactivity .
  • Competing pathways : Chlorocarbonyl groups may participate in intramolecular cyclization under high temperatures, forming heterocyclic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.